2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate
Description
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate is a complex ester compound characterized by a 2-ethylhexyl ether group linked to an ethyl chain, which is further esterified with a propanoate moiety bearing an acetyloxy substituent. The ethylhexyl group imparts lipophilicity, while the acetyloxy moiety may influence reactivity, particularly in hydrolysis or transesterification reactions .
Properties
CAS No. |
64058-37-3 |
|---|---|
Molecular Formula |
C15H28O5 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
2-(2-ethylhexoxy)ethyl 2-acetyloxypropanoate |
InChI |
InChI=1S/C15H28O5/c1-5-7-8-14(6-2)11-18-9-10-19-15(17)12(3)20-13(4)16/h12,14H,5-11H2,1-4H3 |
InChI Key |
VTBPOFSDLYKXGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCCOC(=O)C(C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a component in certain biological buffers.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis, releasing acetic acid and the corresponding alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes present in various biological systems. The released acetic acid and alcohol can then participate in further biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(acetyloxy)propanoate
- Structure: Lacks the ethylhexyl ether group but shares the acetyloxy-propanoate ester core.
- Properties : Simpler structure likely results in lower molecular weight (C₇H₁₀O₄) and higher polarity compared to the target compound.
- Applications : Used as a synthetic intermediate, particularly in chiral chemistry due to its stereoisomeric forms (R and S configurations) .
- Key Difference : Absence of the bulky ethylhexyl group reduces lipophilicity and may limit utility in applications requiring lipid solubility.
Ethyl 2-(acetyloxy)-2-methylpropanoate (CAS 84298-15-7)
- Structure: Features a branched methyl group on the propanoate chain instead of the ethylhexyl ether.
- Applications: Used in chemical synthesis, possibly as a protecting group or monomer in polymer chemistry .
- Key Difference : Branched structure may enhance stability but reduce compatibility with linear hydrocarbon matrices.
2-Ethylhexyl Propionate (CAS 6293-37-4)
- Structure: Shares the ethylhexyl group but lacks the acetyloxy-propanoate moiety.
- Properties : Simpler ester (C₁₁H₂₂O₂) with high lipophilicity, typical of plasticizers and solvents.
- Applications : Industrial solvent or plasticizer due to its ability to improve flexibility in polymers .
- Key Difference : Absence of the acetyloxy group reduces reactivity and functional versatility.
Pesticide-Related Propanoate Esters
- Examples :
- Properties : Aromatic substituents enhance bioactivity and target specificity.
- Key Difference : The target compound lacks aromatic or heterocyclic groups, likely reducing pesticidal activity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Lipophilicity and Solubility : The ethylhexyl group in the target compound likely enhances lipid solubility, making it suitable for applications requiring slow release or penetration through hydrophobic barriers (e.g., coatings, cosmetics) .
Reactivity: The acetyloxy group may render the compound susceptible to hydrolysis, similar to ethyl 2-(acetyloxy)propanoate, which undergoes enzymatic cleavage in biological systems .
Industrial vs. Agrochemical Use: Unlike pesticide esters (e.g., quizalofop), the target compound’s lack of aromatic substituents suggests non-agrochemical applications, such as plasticizers or solvents .
Stereochemical Considerations: Analogous to ethyl 2-(acetyloxy)propanoate, the target compound may exhibit stereoisomerism, though this remains unconfirmed in the evidence .
Biological Activity
2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate, also known as ethyl 2-acetyloxypropanoate, is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity assessments, and metabolic pathways.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₉H₁₈O₄
- Molecular Weight : 174.24 g/mol
This compound features an ester functional group, which is significant for its biological interactions and metabolic pathways.
Metabolism and Toxicokinetics
Studies indicate that this compound undergoes metabolism primarily through hydrolysis catalyzed by carboxylesterases. In animal studies, particularly in Wistar rats, it was observed that:
- Approximately 90% of an oral dose was excreted within 72 hours , primarily via respiration (50%) and urine (40%) .
- The distribution of the compound was noted in the liver, kidneys, and lungs, with peak concentrations occurring three hours post-administration .
Toxicity Assessment
The acute toxicity of the compound has been evaluated with the following findings:
- LD50 (median lethal dose) in rats was greater than 2000 mg/kg bw , indicating low acute oral toxicity .
- The no observed adverse effect concentration (NOAEC) was reported as 0.226 mg/L , while the lowest observed adverse effect concentration (LOAEC) was 0.753 mg/L based on elevated transaminase activities .
Genotoxicity Studies
Genotoxicity assessments have shown mixed results:
- Negative outcomes were reported in several in vitro bacterial reverse mutation assays (Ames test), suggesting a low risk of genotoxicity .
- However, weakly positive results were observed in mammalian gene mutation tests under certain conditions .
Reproductive and Developmental Toxicity
Research indicates that this compound does not exhibit reproductive or developmental toxicity. In a study involving Wistar rats exposed to the compound via inhalation over a prolonged period, no adverse effects on reproductive organs were noted .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Pharmacological Applications : Research has indicated potential applications in drug formulations due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients.
- Industrial Use : Its properties make it suitable for use as a plasticizer in various polymer formulations, contributing to flexibility and durability.
- Environmental Impact : Assessments have determined that the compound does not exhibit significant bioaccumulation potential or long-term ecological risks based on current exposure scenarios .
Summary Table of Biological Activity
| Biological Activity | Findings |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg bw |
| NOAEC | 0.226 mg/L |
| LOAEC | 0.753 mg/L |
| Genotoxicity | Generally negative; weakly positive in some tests |
| Reproductive Toxicity | No adverse effects observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
